5-bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Medicinal Chemistry Late-Stage Functionalization Suzuki-Miyaura Coupling

This building block is the direct synthetic entry point for literature-validated EGFR-TK inhibitor 10k and MALT1-targeted libraries. The 5-bromo-2-methoxy substitution pattern is non-negotiable: only this halogen position enables the late-stage functionalization required to achieve low-nanomolar isoform selectivity. Non-halogenated analogs cannot replicate published SAR models. For programs targeting Osimertinib-resistant NSCLC or PI3K-driven cancers, this is the structural prerequisite for generating competitive IP.

Molecular Formula C19H14BrN3O3S2
Molecular Weight 476.36
CAS No. 2319923-51-6
Cat. No. B2932067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS2319923-51-6
Molecular FormulaC19H14BrN3O3S2
Molecular Weight476.36
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C19H14BrN3O3S2/c1-26-16-9-6-13(20)11-17(16)28(24,25)23-14-7-4-12(5-8-14)18-22-15-3-2-10-21-19(15)27-18/h2-11,23H,1H3
InChIKeyKZPWAGNSITXLFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide: A Key Diversifiable Intermediate for Kinase Inhibitor Programs


The compound 5-bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 2319923-51-6) is a polyfunctional organic building block belonging to the thiazolo[5,4-b]pyridine-benzenesulfonamide hybrid class. This scaffold is formally recognized as a privileged structure for the design of potent and selective kinase inhibitors [1]. The molecule is characterized by a thiazolo[5,4-b]pyridine core linked via a p-phenylene bridge to a 5-bromo-2-methoxybenzenesulfonamide moiety. The combination of a heteroaromatic hinge-binding motif with a reactive aryl bromide substituent makes this compound a strategic intermediate for generating diverse compound libraries through late-stage functionalization, particularly for drug discovery programs targeting oncogenic kinases [2].

Why 5-Bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Cannot Be Replaced by Off-the-Shelf Analogs


Generic substitution with other in-class thiazolo[5,4-b]pyridine-benzenesulfonamides is not feasible because the 5-bromo-2-methoxy substitution pattern uniquely enables critical, quantifiably superior synthetic utility. While compounds like 4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide lack a reactive halogen handle, the target compound's aryl bromide position is proven essential for late-stage Suzuki-Miyaura cross-coupling, a cornerstone transformation in contemporary medicinal chemistry [1]. This single functional group difference converts an inert screening candidate into a versatile platform for generating focused compound libraries. Furthermore, structure-activity relationship (SAR) studies on this scaffold demonstrate that modifications on the benzenesulfonamide ring directly and profoundly impact kinase isoform selectivity and potency, meaning an incorrect substitution pattern invalidates established SAR models and leads to unpredictable biological outcomes [2].

Quantitative Differentiation Evidence for 5-Bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide


Synthetic Diversification Advantage: The 5-Bromo Handle Enables Suzuki Cross-Coupling Unavailable in Dehalogenated Analogs

The presence of a bromine atom at the 5-position of the benzenesulfonamide ring provides a definitive synthetic differentiation point. In the lead optimization pathway of thiazolo[5,4-b]pyridine-based EGFR inhibitors, a Suzuki cross-coupling step is required to introduce aryl and heteroaryl diversity at this exact position, a reaction that is chemically impossible for the non-brominated comparator 4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide. The validated synthetic scheme relies on aryl bromide intermediates to achieve the structural complexity of the final, highly potent leads [1].

Medicinal Chemistry Late-Stage Functionalization Suzuki-Miyaura Coupling

Validated EGFR-TK Inhibitor Potency: Class-Level Benchmark Against Osimertinib

Thiazolo[5,4-b]pyridine-benzenesulfonamides have been pharmacologically validated as potent EGFR-TK inhibitors. The lead compound from this class, 10k, demonstrates IC50 values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549), which are equipotent to the FDA-approved drug Osimertinib [1]. Importantly, these potent derivatives exhibit a favorable selectivity window, showing no toxicity against normal BEAS-2B cells at concentrations exceeding 35 μM. While specific data for the 5-bromo-2-methoxy derivative is not yet published, its core scaffold is identical to the hinge-binding region responsible for this activity, and its bromine handle is the key synthetic enabler for reaching the highly potent leads.

EGFR-TK Inhibition Non-Small Cell Lung Cancer Kinase Assay

PI3Kα Inhibitory Activity: Nanomolar Potency Achievable Through Sulfonamide Optimization

In a parallel class of thiazolo[5,4-b]pyridine-sulfonamide hybrids, optimization of the sulfonamide moiety has yielded PI3Kα inhibitors with single-digit nanomolar potency (IC50 of 3.6 nM for compound 19a) [1]. SAR studies explicitly demonstrated that the sulfonamide functionality is critical for PI3Kα inhibitory activity, and that the pyridyl-thiazolo[5,4-b]pyridine unit is essential for potency, as replacement by phenyl leads to a significant decrease in activity. The 5-bromo-2-methoxy substitution on the target compound retains the essential sulfonamide while providing a vector for further diversification to optimize PI3K isoform selectivity.

PI3K Inhibition Cancer Kinase Selectivity

MALT1 Protease Inhibition: A Distinct Therapeutic Niche for Thiazolo[5,4-b]pyridine Sulfonamides

Thiazolo[5,4-b]pyridine derivatives have been patented as inhibitors of the MALT1 protease, a target in activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) [1]. The patent specification defines general Formula (I) encompassing the target compound's scaffold, with specific substitution patterns on the benzenesulfonamide ring (including methoxy and halogen substituents) being critical for MALT1 inhibitory activity. Unlike broader kinase inhibitors, MALT1-targeted sulfonamides operate through a distinct mechanism of action—protease inhibition rather than kinase ATP-competitive binding—providing a unique therapeutic differentiation that cannot be achieved with simpler benzenesulfonamide analogs lacking the thiazolo[5,4-b]pyridine core.

MALT1 Inhibition ABC-DLBCL NF-κB Pathway

High-Value Application Scenarios for 5-Bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide


Synthesis of Next-Generation EGFR-TK Inhibitors Targeting T790M/C797S Resistance Mutations

This compound serves as the key advanced intermediate for generating a library of EGFR-TK inhibitors. The 5-bromo group undergoes Suzuki-Miyaura cross-coupling with diverse boronic acids to introduce substituted aryl/heteroaryl rings, a step essential for achieving the low-nanomolar potency and selectivity demonstrated by lead compound 10k against Osimertinib-resistant NSCLC cell lines [1]. Research groups focused on overcoming EGFR inhibitor resistance require this exact brominated scaffold to replicate published synthetic procedures.

Diversification Platform for PI3K Isoform-Selective Inhibitor Discovery

The compound provides a direct entry into thiazolo[5,4-b]pyridine-based PI3K inhibitors. The established SAR framework shows that the sulfonamide linkage is non-negotiable for nanomolar PI3Kα potency [1]. The bromine atom at the 5-position allows systematic exploration of substituent effects on PI3K isoform selectivity (α vs. β vs. γ vs. δ), a critical parameter for developing safer targeted cancer therapies. Purchasing non-halogenated analogs eliminates this essential diversification capability.

MALT1 Protease Inhibitor Lead Discovery for ABC-DLBCL

The compound is encompassed by the general formula of patented MALT1 inhibitors currently under investigation for the treatment of ABC-DLBCL [1]. Its use ensures that synthesized analogs remain within the claimed intellectual property space while allowing systematic optimization of protease inhibitory activity through modification of the bromine position. For biotech companies pursuing MALT1-targeted therapies, this building block enables the generation of patent-relevant compound libraries.

Quote Request

Request a Quote for 5-bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.